Introduction: A Fluorinated Scaffold of Strategic Importance
Introduction: A Fluorinated Scaffold of Strategic Importance
An In-depth Technical Guide to 2-(Difluoromethoxy)-6-fluorobenzaldehyde
2-(Difluoromethoxy)-6-fluorobenzaldehyde is an aromatic aldehyde of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. Its molecular architecture is distinguished by three key features: a reactive aldehyde group, a fluorine atom, and a difluoromethoxy group, all positioned on a benzene ring. This specific arrangement of electron-withdrawing substituents makes it a highly valuable and reactive building block for synthesizing complex molecules.
The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, known to enhance critical pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The difluoromethoxy (-OCHF₂) group, in particular, is gaining prominence as a bioisostere for hydroxyl or methoxy groups, offering improved metabolic stability, modulated lipophilicity, and unique electronic properties without a significant increase in steric bulk.[2] This guide provides a comprehensive technical overview of the fundamental properties, spectroscopic profile, reactivity, synthesis, and potential applications of 2-(Difluoromethoxy)-6-fluorobenzaldehyde, designed for researchers and drug development professionals.
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is foundational for its application in synthesis.
Core Physicochemical Properties
The essential physicochemical data for 2-(Difluoromethoxy)-6-fluorobenzaldehyde are summarized below. While experimental data for properties like melting and boiling points are not widely published, these values can be estimated based on structurally similar compounds.
| Property | Value | Source |
| IUPAC Name | 2-(difluoromethoxy)-6-fluorobenzaldehyde | [3] |
| CAS Number | 1214333-68-2 | [3][4] |
| Molecular Formula | C₈H₅F₃O₂ | [3][5] |
| Molecular Weight | 190.12 g/mol | [3][4][5] |
| Appearance | Expected to be a solid or liquid | - |
| Solubility | Insoluble in water; likely soluble in common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate.[6][7] | - |
| Storage | Store in an inert atmosphere, at 2-8°C.[4] | - |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 2-(Difluoromethoxy)-6-fluorobenzaldehyde after synthesis. The following sections describe the expected spectral features based on its molecular structure and data from analogous compounds.[8][9][10]
1.2.1 Infrared (IR) Spectroscopy
The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3080-3030 | Aromatic C-H Stretch | Weak-Medium | Characteristic of C-H bonds on the benzene ring.[9] |
| ~2850, ~2750 | Aldehyde C-H Stretch | Weak | Often appears as a Fermi doublet, a hallmark of the aldehyde group.[9] |
| ~1710-1690 | Carbonyl (C=O) Stretch | Strong | The most prominent peak, indicating the aldehyde carbonyl group. Its frequency is elevated due to the inductive effect of ortho substituents.[9] |
| ~1600, ~1480 | Aromatic C=C Stretch | Medium | Confirms the presence of the benzene ring.[9] |
| ~1250-1000 | C-O-C & C-F Stretches | Strong | A complex region showing strong absorptions from the ether and carbon-fluorine bonds. |
1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
¹H NMR Spectral Predictions
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~10.4 | s (or t) | -CHO | The aldehydic proton, deshielded by the carbonyl group. It may exhibit a small coupling to the ortho fluorine. |
| ~7.8-7.2 | m | Ar-H | A complex multiplet pattern for the three aromatic protons, influenced by coupling to each other and to the fluorine atoms. |
| ~7.0 | t | -OCHF₂ | The methoxy proton, split into a triplet by the two geminal fluorine atoms (²JHF). |
¹³C NMR Spectral Predictions
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~188 | d | -CHO | The carbonyl carbon, deshielded. It will appear as a doublet due to coupling with the adjacent aromatic fluorine. |
| ~160-115 | m | Ar-C | A series of signals for the aromatic carbons, showing complex splitting patterns due to one- and two-bond couplings to fluorine (C-F coupling). |
| ~115 | t | -OCHF₂ | The difluoromethoxy carbon, appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). |
1.2.3 Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.
| m/z Ratio | Ion | Rationale |
| 190 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₈H₅F₃O₂. |
| 189 | [M-H]⁺ | Loss of a hydrogen radical. |
| 161 | [M-CHO]⁺ | Loss of the formyl group, a common fragmentation for aldehydes. |
| 125 | [M-OCHF₂]⁺ | Loss of the difluoromethoxy radical. |
PART 2: Synthesis, Reactivity, and Applications
This section explores the synthetic accessibility of the title compound, its inherent chemical reactivity, and its utility in drug discovery.
Proposed Synthesis and Purification
While specific literature on the synthesis of 2-(Difluoromethoxy)-6-fluorobenzaldehyde is sparse, a plausible synthetic route can be designed based on established organic transformations. A logical approach involves the difluoromethylation of a corresponding phenol precursor followed by formylation.
Protocol 2.1.1: Proposed Synthesis of 2-(Difluoromethoxy)-6-fluorobenzaldehyde
-
Starting Material: 2-fluoro-6-hydroxybenzaldehyde.
-
Difluoromethylation: React 2-fluoro-6-hydroxybenzaldehyde with a difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂COONa), in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures. This reaction generates the difluorocarbene intermediate (:CF₂) which then inserts into the O-H bond of the phenol.
-
Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Part 1.2.
Caption: Proposed synthetic workflow for the target compound.
Reactivity Profile: An Activated Aldehyde
The chemical behavior of 2-(Difluoromethoxy)-6-fluorobenzaldehyde is dominated by the aldehyde functional group, which is significantly activated by its ortho substituents.
-
Inductive Electron Withdrawal: Both the fluorine atom and the difluoromethoxy group are strongly electron-withdrawing. They pull electron density away from the aromatic ring via the inductive effect.[11]
-
Enhanced Electrophilicity: This withdrawal of electron density makes the carbonyl carbon of the aldehyde group highly electrophilic (electron-deficient).
-
Increased Reactivity: Consequently, the aldehyde is exceptionally susceptible to nucleophilic attack. It will readily participate in reactions such as:
-
Reductive amination
-
Wittig reactions
-
Aldol and Knoevenagel condensations
-
Grignard and organolithium additions
-
This heightened reactivity makes it a more efficient reaction partner compared to benzaldehyde or benzaldehydes bearing electron-donating groups.[11]
Caption: Electronic effects enhancing carbonyl reactivity.
Applications in Medicinal Chemistry
2-(Difluoromethoxy)-6-fluorobenzaldehyde is not an end-product but a valuable intermediate for building drug candidates. Its utility stems from the advantageous properties conferred by its fluorine-containing substituents.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Replacing metabolically labile methoxy groups with difluoromethoxy groups can block cytochrome P450-mediated oxidation, thereby increasing the half-life of a drug.[1]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. The -OCHF₂ group has a lipophilicity profile distinct from other groups, providing a tool to fine-tune this property.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the active site of a target protein, potentially increasing binding affinity and potency.[1]
-
Scaffold for Diverse Heterocycles: The activated aldehyde serves as a versatile handle for constructing a wide array of heterocyclic structures, which form the core of many approved drugs. It is a key precursor for synthesizing substituted quinolines, pyrimidines, isoxazoles, and other pharmacologically relevant scaffolds.[12]
PART 3: Safety and Handling
Proper handling of all chemicals is paramount in a research environment. While a specific Safety Data Sheet (SDS) for 2-(Difluoromethoxy)-6-fluorobenzaldehyde is not widely available, a conservative approach based on data for structurally related fluorinated benzaldehydes should be adopted.[13][14][15][16]
GHS Hazard Classification (Anticipated)
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements:
Recommended Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][15]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[6][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][13]
Conclusion
2-(Difluoromethoxy)-6-fluorobenzaldehyde represents a strategically important building block for modern chemical synthesis. The convergence of a highly reactive aldehyde handle with the beneficial properties of both fluoro and difluoromethoxy substituents makes it an attractive starting material for constructing novel therapeutic agents. Its enhanced electrophilicity ensures efficient incorporation into complex molecular scaffolds, while the fluorine motifs offer a proven strategy for optimizing the metabolic stability, permeability, and binding affinity of drug candidates. This guide provides the foundational knowledge required for researchers to handle, characterize, and effectively utilize this potent chemical intermediate in their discovery and development programs.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2736984, 2-(Difluoromethoxy)benzaldehyde. Retrieved from [Link]
-
American Elements. (n.d.). 2-(Difluoromethoxy)-6-fluorobenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2737357, 2-Fluoro-6-methoxybenzaldehyde. Retrieved from [Link]
-
Supporting Information. (n.d.). General Procedure for Synthesis of Aldehydes. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-(difluoromethoxy)benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67970, o-Fluorobenzaldehyde. Retrieved from [Link]
-
Supporting Information. (n.d.). MS and 1H-NMR spectrum of 2-fluoro-benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
- Google Patents. (2016). CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.
-
O'Hagan, D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Retrieved from [Link]
-
Brown, D. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136284, 2,6-Difluorobenzaldehyde. Retrieved from [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. americanelements.com [americanelements.com]
- 4. 1214333-68-2|2-(Difluoromethoxy)-6-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 2-(Difluoromethoxy)-6-fluorobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 2,6-Difluorobenzaldehyde | C7H4F2O | CID 136284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.fi [fishersci.fi]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. 2-(Difluoromethoxy)benzaldehyde | C8H6F2O2 | CID 2736984 - PubChem [pubchem.ncbi.nlm.nih.gov]

+ ClCF₂CO₂Na →
